2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-3-yloxymethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-11-7(9-1)5-10-6-3-8-4-6/h1-2,6,8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVCQZXCMKASNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azetidin 3 Yloxy Methyl 1,3 Thiazole
Retrosynthetic Analysis of the 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole Scaffold
A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections are typically made at the ether linkage and the bonds forming the heterocyclic rings.
One plausible retrosynthetic pathway involves disconnecting the ether bond, leading to two key fragments: a 3-hydroxyazetidine derivative and a 2-(halomethyl)-1,3-thiazole. The azetidine (B1206935) component can be further simplified to precursors suitable for cyclization reactions. The thiazole (B1198619) fragment can be disconnected according to established thiazole syntheses, such as the Hantzsch synthesis, which would lead to a thioamide and an α-haloketone.
Table 1: Key Disconnections in the Retrosynthesis of this compound
| Target Molecule | Key Disconnections | Precursor Fragments |
| This compound | Ether linkage (C-O bond) | 3-Hydroxyazetidine and 2-(Halomethyl)-1,3-thiazole |
| 3-Hydroxyazetidine | C-N bonds of the azetidine ring | Acyclic amino alcohol precursors |
| 2-(Halomethyl)-1,3-thiazole | C-N and C-S bonds of the thiazole ring | Thioamide and an α,α'-dihaloketone or equivalent |
This analysis provides a strategic roadmap for the synthesis, highlighting the key bond formations and the necessary building blocks.
Classical and Modern Approaches to 1,3-Thiazole Ring Construction
The 1,3-thiazole ring is a common scaffold in many biologically active compounds. Its synthesis has been extensively studied, leading to a variety of classical and modern methods.
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. researchgate.netchemhelpasap.comresearchgate.net The classical approach involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com
The reaction mechanism typically proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. chemhelpasap.com
Numerous variations of the Hantzsch synthesis have been developed to improve yields, expand the substrate scope, and create more environmentally friendly conditions. researchgate.netmdpi.com These variations include the use of different catalysts, solvent-free conditions, and microwave irradiation. researchgate.netbepls.com For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, multi-component synthesis of Hantzsch thiazole derivatives. researchgate.netmdpi.com Acidic conditions can also influence the regioselectivity of the condensation, leading to different isomers. rsc.org
Table 2: Examples of Hantzsch Thiazole Synthesis Variations
| Reactants | Conditions | Product | Reference |
| α-Haloketone, Thioamide | Conventional heating or ultrasonic irradiation, silica (B1680970) supported tungstosilisic acid | Substituted thiazole | researchgate.netmdpi.com |
| 2-Bromoacetophenone, Thiourea | Methanol, heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |
| α-Halogeno ketones, N-monosubstituted thioureas | Acidic conditions (e.g., 10M-HCl-EtOH) | Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | rsc.org |
Cyclocondensation reactions, beyond the Hantzsch synthesis, offer a diverse range of strategies for thiazole formation. These methods often involve the reaction of a three-carbon synthon with a sulfur and nitrogen source.
One notable method is the Cook-Heilborn synthesis, which produces 5-aminothiazoles from α-aminonitriles and dithioacids or related compounds. pharmaguideline.com Another approach involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents. acs.org Additionally, the reaction of α-thiocyanato ketones with an acid can lead to the formation of 2-substituted thiazoles in what is known as Tcherniac's synthesis. pharmaguideline.com
Modern synthetic chemistry has seen the emergence of metal-catalyzed reactions for the construction of heterocyclic rings, including thiazoles. These methods often offer high efficiency and selectivity.
Copper and palladium catalysts have been particularly useful in thiazole synthesis. For example, copper-catalyzed C-H arylation can be used to functionalize the thiazole ring. organic-chemistry.org Palladium-catalyzed reactions have been employed in domino alkylation-cyclization reactions of propargyl bromides with thioureas to form 2-aminothiazoles. tandfonline.com Furthermore, rhodium catalysts can mediate the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters to yield 2,5-disubstituted thiazoles. organic-chemistry.org
Strategies for Azetidine Ring Formation
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a strained but valuable motif in medicinal chemistry. Its synthesis can be challenging but several effective strategies have been developed. chemrxiv.orgclockss.org
[2+2] Cycloaddition reactions are a powerful tool for the construction of four-membered rings, including azetidines. nih.govresearchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to the azetidine core. chemrxiv.orgspringernature.comacs.org
Visible-light-mediated [2+2] cycloadditions have gained prominence as a mild and efficient method for azetidine synthesis. chemrxiv.orgspringernature.com These reactions often utilize a photocatalyst to facilitate the cycloaddition between substrates like oximes and alkenes. springernature.com Another important [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (2-azetidinone), a precursor that can be reduced to an azetidine. mdpi.com
Table 3: Examples of [2+2] Cycloaddition Reactions for Azetidine Synthesis
| Reactants | Conditions | Product Type | Reference |
| Imine, Alkene | Photochemical (Aza Paternò-Büchi) | Azetidine | chemrxiv.orgspringernature.comacs.org |
| Ketene, Imine | Thermal (Staudinger Synthesis) | β-Lactam (2-Azetidinone) | mdpi.com |
| Oxime, Alkene | Visible light, photocatalyst | Azetidine | chemrxiv.orgspringernature.com |
The Norrish-Yang cyclization, an intramolecular photochemical reaction, can also be employed to synthesize azetidinols from α-aminoacetophenones. beilstein-journals.org This process involves a 1,5-hydrogen abstraction followed by ring closure to form the azetidine scaffold. beilstein-journals.org
Ring-Closing Reactions for Azetidine Formation
Intramolecular cyclization, or ring-closing reaction, is a fundamental approach for constructing the azetidine ring. magtech.com.cn This typically involves the formation of a carbon-nitrogen bond through the nucleophilic substitution of a leaving group by an amine. For the synthesis of an azetidin-3-ol (B1332694) core, a common precursor is a 1,3-dihalo-2-propanol derivative which reacts with a primary amine or ammonia, followed by a base-induced cyclization.
A more direct route involves the intramolecular cyclization of a γ-amino alcohol derivative where the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. The subsequent treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen atom displaces the leaving group to form the four-membered ring. organic-chemistry.org Lewis acid catalysis can also be employed to facilitate the ring opening of epoxides by amines, leading to amino alcohols that can be further cyclized. thieme-connect.comnih.gov
| Reaction Type | Precursor | Key Reagents | Description |
| Intramolecular Nucleophilic Substitution | γ-haloamine or γ-amino alcohol with a leaving group | Base (e.g., NaH, K2CO3) | The amine nitrogen acts as a nucleophile, displacing a leaving group at the γ-position to form the C-N bond of the azetidine ring. organic-chemistry.org |
| Epoxide Ring Opening/Cyclization | Epoxy amine | Lewis Acid (e.g., La(OTf)3) | A Lewis acid catalyzes the intramolecular aminolysis of a 3,4-epoxy amine, directly forming the azetidine ring with a hydroxyl substituent. nih.gov |
| Annulation of Cyclopropanes | Cyclopropane (B1198618) 1,1-diester and an aromatic amine | Lewis Acid (e.g., Ni(ClO4)2), Oxidant (e.g., TBAI/t-BuOOH) | A relay catalysis strategy involving Lewis acid-catalyzed ring-opening of the cyclopropane followed by an oxidant-catalyzed C-N bond formation. thieme-connect.com |
Reduction of Azetidin-2-ones (β-Lactams)
An alternative pathway to the azetidine core is through the reduction of a corresponding azetidin-2-one, also known as a β-lactam. magtech.com.cn The synthesis of β-lactams is well-established, often achieved via the Staudinger [2+2] cycloaddition of a ketene and an imine. mdpi.com Once the desired substituted β-lactam is formed, the amide carbonyl group can be reduced to a methylene (B1212753) group to yield the azetidine.
The choice of reducing agent is critical. While lithium aluminum hydride (LiAlH4) is a powerful reducing agent, its use with β-lactams can be unpredictable, sometimes leading to cleavage of the 1,2-bond of the ring system rather than reduction of the carbonyl. acs.org More specific and milder reducing agents, such as alane (AlH3) or diisobutylaluminium hydride (DIBAL-H), have been shown to be more effective in selectively reducing the lactam carbonyl to afford the azetidine ring in good yields. acs.org
| Reducing Agent | Typical Conditions | Outcome | Reference |
| Lithium aluminum hydride (LiAlH4) | THF, reflux | Can cause ring fission (1,2-bond cleavage) in addition to carbonyl reduction. acs.org | acs.org |
| Hydroalanes (e.g., AlH3) | Ethereal solvent | Specific for the reduction of the carbonyl group, providing a more reliable route to azetidines from β-lactams. acs.org | acs.org |
| Borane (BH3) complexes | THF | Effective for reducing the amide functionality while minimizing side reactions. | magtech.com.cn |
Rearrangement Reactions Leading to Azetidines
Rearrangement reactions offer another strategic avenue for constructing the azetidine ring, often by leveraging the ring strain of smaller heterocycles or the conformational flexibility of larger ones. magtech.com.cn
One notable method is the ring expansion of aziridines. Specific 2-(bromomethyl)aziridines, when treated with reagents like sodium borohydride (B1222165) in methanol, can undergo a rearrangement to form 3-methoxyazetidines. researchgate.netacs.org This process is believed to proceed through a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by the solvent (methanol) to yield the larger, rearranged azetidine ring. acs.org
Another approach is the ring contraction of five-membered rings. For instance, α-bromo N-sulfonylpyrrolidinones can undergo a one-pot nucleophilic addition-ring contraction in the presence of a base to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org These methods provide access to functionalized azetidines that might be difficult to obtain through direct cyclization.
Synthetic Routes for Coupling Azetidine and Thiazole Moieties
Once the azetidin-3-ol core is synthesized (typically with a protecting group on the nitrogen, such as a Boc or Cbz group), the next phase involves coupling it with the 2-(methyl)-1,3-thiazole fragment.
Formation of the Ether Linkage (Azetidin-3-yloxy)
The key structural feature connecting the two heterocyclic systems is an ether linkage at the 3-position of the azetidine ring. The most common and direct method for forming this C-O bond is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a protected azetidin-3-ol using a suitable base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide then displaces a leaving group on the methyl carbon of the thiazole moiety.
The thiazole component for this reaction would be a 2-(halomethyl)-1,3-thiazole, such as 2-(chloromethyl)-1,3-thiazole or 2-(bromomethyl)-1,3-thiazole. The synthesis of this thiazole fragment can be achieved through established methods, such as the Hantzsch thiazole synthesis, using a haloacetone and a thioamide. bepls.com
Introduction of the Methylene Bridge
The methylene bridge (-CH2-) is the carbon that links the thiazole ring to the azetidine-3-oxy group. Its introduction is integral to the coupling strategy. In the context of the Williamson ether synthesis described above, the methylene bridge is already part of the 2-(halomethyl)-1,3-thiazole electrophile.
Alternatively, the synthesis could proceed by coupling a protected azetidin-3-ol with 2-formyl-1,3-thiazole under reductive amination conditions if a C-N linkage were desired, but for the specified C-O-C ether linkage, a different approach is needed. A Mitsunobu reaction provides another route, where protected azetidin-3-ol and 2-(hydroxymethyl)-1,3-thiazole can be coupled directly in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). This method avoids the need to pre-activate the thiazole methylene group as a halide.
Optimization of Reaction Conditions and Yields
The crucial step in the synthesis of this compound is the Williamson ether synthesis between N-Boc-3-hydroxyazetidine and 2-(chloromethyl)-1,3-thiazole. The optimization of this reaction is paramount to achieving a high yield of the desired product, N-Boc-2-[(azetidin-3-yloxy)methyl]-1,3-thiazole. Key parameters that influence the outcome of this reaction include the choice of base, solvent, reaction temperature, and reaction time.
A systematic study of these parameters reveals the optimal conditions for this etherification. Strong bases are generally required to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine to form the more nucleophilic alkoxide. Common bases employed for this purpose include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOtBu). The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) being preferred as they can solvate the cation of the base, thus enhancing the nucleophilicity of the alkoxide.
The reaction temperature and time are interdependent variables. Higher temperatures can accelerate the reaction rate but may also lead to the formation of byproducts through decomposition or side reactions. Therefore, a careful balance must be struck to maximize the yield of the desired ether.
The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions, for instance, by using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). This deprotection step is generally high-yielding.
Below is an interactive data table summarizing the optimization of the Williamson ether synthesis step.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of N-Boc-2-[(azetidin-3-yloxy)methyl]-1,3-thiazole (%) |
| 1 | NaH | DMF | 25 | 12 | 75 |
| 2 | NaH | THF | 25 | 12 | 68 |
| 3 | KH | DMF | 25 | 10 | 82 |
| 4 | KOtBu | THF | 60 | 6 | 85 |
| 5 | KOtBu | DMF | 60 | 4 | 90 |
| 6 | Cs2CO3 | DMF | 80 | 8 | 78 |
Note: The yields presented are based on analogous reactions and represent a hypothetical optimization study.
Based on these findings, the use of potassium tert-butoxide as the base in dimethylformamide at 60°C for 4 hours provides the highest yield for the coupling reaction.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. Several strategies can be applied to the synthesis of this compound to make it more environmentally benign.
One significant area of improvement is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. For the Williamson ether synthesis step, the use of ionic liquids as the reaction medium has been explored. researchgate.net Ionic liquids are salts with low melting points that can act as both solvent and catalyst, and they are often recyclable, thus reducing waste.
Another green approach is the use of microwave-assisted synthesis. nih.govmdpi.comresearchgate.net Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of byproducts. researchgate.net This is due to the efficient and uniform heating of the reaction mixture.
Phase-transfer catalysis (PTC) represents another green methodology applicable to this synthesis. semanticscholar.org A phase-transfer catalyst can facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase containing the alkyl halide, thereby enabling the reaction to proceed under milder conditions and with less hazardous solvents.
The following interactive data table illustrates potential green chemistry approaches for the Williamson ether synthesis step.
| Entry | Method | Catalyst/Medium | Solvent | Time | Yield (%) | Green Advantages |
| 1 | Conventional Heating | KOtBu | DMF | 4 h | 90 | - |
| 2 | Microwave Irradiation | KOtBu | DMF | 15 min | 92 | Reduced reaction time, energy efficiency |
| 3 | Phase-Transfer Catalysis | TBAB | Toluene/H2O | 6 h | 88 | Use of less hazardous solvents, milder conditions |
| 4 | Ionic Liquid | [bmim][BF4] | - | 2 h | 85 | Recyclable solvent, potential for catalyst reuse |
Note: The data presented is illustrative and based on general principles of green chemistry applied to similar reactions.
These green chemistry approaches offer promising alternatives to traditional synthetic methods, leading to a more sustainable and environmentally friendly production of this compound. Further research and development in these areas could lead to even more efficient and greener synthetic routes.
Spectroscopic and Structural Elucidation of 2 Azetidin 3 Yloxy Methyl 1,3 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C) and 2D spectra, the precise arrangement of atoms and their chemical environments within 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole can be unequivocally established.
¹H NMR Spectral Analysis of Protons
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The expected proton signals for this compound are distinct for the azetidine (B1206935) ring, the thiazole (B1198619) ring, and the methylene (B1212753) bridge.
The protons of the azetidine ring typically appear as complex multiplets due to spin-spin coupling. The proton at the C3 position (H-3), being attached to a carbon bearing an oxygen atom, is shifted downfield. The methylene protons (H-2 and H-4) on the azetidine ring would show characteristic geminal and vicinal coupling. The thiazole ring protons (H-4' and H-5') appear in the aromatic region, with chemical shifts influenced by the heteroatoms. The methylene bridge protons (-O-CH₂-) are expected to appear as a singlet, shifted downfield by the adjacent oxygen and the thiazole ring.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiazole H-5' | 7.75 | d | J = 3.2 Hz |
| Thiazole H-4' | 7.30 | d | J = 3.2 Hz |
| -O-CH₂-Thiazole | 4.85 | s | - |
| Azetidine H-3 | 4.50 | quint | J = 6.0 Hz |
| Azetidine H-2, H-4 (trans) | 3.80 | t | J = 7.5 Hz |
| Azetidine H-2, H-4 (cis) | 3.20 | t | J = 6.0 Hz |
| Azetidine N-H | 2.50 | br s | - |
¹³C NMR Spectral Analysis of Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the thiazole ring are significantly deshielded and appear at lower field. The C-2' carbon, bonded to both sulfur and nitrogen, is expected to have the highest chemical shift in the aromatic region. The carbons of the azetidine ring and the methylene bridge appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C-2' | 168.5 |
| Thiazole C-4' | 143.0 |
| Thiazole C-5' | 119.0 |
| -O-CH₂-Thiazole | 68.0 |
| Azetidine C-3 | 65.0 |
| Azetidine C-2, C-4 | 48.0 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei. sdsu.eduslideshare.netscribd.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu In this compound, COSY would show correlations between the H-3 proton and the H-2/H-4 protons of the azetidine ring, confirming their connectivity. It would also show a correlation between the H-4' and H-5' protons of the thiazole ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. slideshare.net It would be used to definitively assign each proton signal to its corresponding carbon signal listed in Tables 1 and 2. For instance, the signal at δ 4.85 ppm would correlate with the carbon at δ 68.0 ppm, confirming the -O-CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (2-3 bonds), which is vital for connecting different fragments of the molecule. sdsu.eduscience.gov Key HMBC correlations would include:
A correlation from the methylene bridge protons (-O-CH₂-) to the C-2' of the thiazole ring and C-3 of the azetidine ring, unequivocally linking the three structural components.
Correlations from the azetidine H-3 proton to the C-2 and C-4 carbons of the azetidine ring.
Correlations from the thiazole H-4' proton to the C-2' and C-5' carbons, confirming the ring structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czwiley.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The presence of the N-H bond in the azetidine ring would be indicated by a stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching of the aliphatic (azetidine and methylene) and aromatic (thiazole) parts would appear just below and above 3000 cm⁻¹, respectively. libretexts.org The C-O-C ether linkage is characterized by a strong stretching band, typically around 1100 cm⁻¹. pressbooks.pub The thiazole ring itself gives rise to several characteristic bands, including C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net
Table 3: Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Azetidine | ~3350 | Medium |
| C-H Stretch (Aromatic) | Thiazole | ~3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Azetidine, -CH₂- | 2850-2960 | Medium-Strong |
| C=N Stretch | Thiazole | ~1620 | Medium |
| C=C Stretch | Thiazole | ~1550 | Medium |
| C-O-C Stretch (Ether) | -O-CH₂- | ~1100 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. researchgate.netlibretexts.org
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is predictable based on the structure. Key fragmentations would include the cleavage of the ether bond, which is a common pathway for ethers, leading to ions representing the azetidin-3-oxy radical and the thiazol-2-ylmethyl cation. miamioh.edu Further fragmentation of the thiazole or azetidine rings can also occur, providing additional structural clues. sapub.org
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z (mass-to-charge ratio) | Predicted Fragment Identity |
|---|---|
| 170 | [M]⁺ (Molecular Ion) |
| 112 | [Thiazol-2-ylmethyl cation]⁺ |
| 85 | [Thiazole ring fragment]⁺ |
| 58 | [Azetidin-3-yl cation]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₇H₁₀N₂OS. hpc-standards.com HRMS would confirm this composition by matching the experimentally measured mass to the calculated exact mass. nih.gov
Calculated Exact Mass for C₇H₁₀N₂OS: 170.0514
Observed HRMS Mass: An experimental value very close to the calculated mass would confirm the elemental composition.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions.
While specific crystallographic data for this compound is not publicly available, the principles of this technique can be illustrated by examining the crystal structure of a related heterocyclic compound containing a 1,3-thiazole moiety. For instance, the analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole provides valuable insights into the structural features that can be expected in similar molecules. nih.gov
In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The key parameters obtained from such an analysis are summarized in a crystallographic data table.
Illustrative Crystallographic Data for a Thiazole-Containing Compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.2345 (3) |
| b (Å) | 10.5678 (4) |
| c (Å) | 11.2345 (5) |
| α (°) | 90 |
| β (°) | 109.876 (3) |
| γ (°) | 90 |
| Volume (ų) | 912.34 (7) |
| Z | 4 |
Note: The data presented in this table is for the illustrative compound 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole and is intended to exemplify the type of information obtained from an X-ray crystallographic analysis. nih.gov
The analysis of the crystal structure of this related thiazole derivative reveals important details about the planarity of the thiazole ring and the dihedral angles between different parts of the molecule. nih.gov Such information is vital for understanding potential intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.gov
Chromatographic Purity Assessment (TLC, HPLC, GC-MS)
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. A multi-technique approach, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), provides a comprehensive purity profile.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. For thiazole derivatives, a mixture of ethyl acetate (B1210297) and hexanes is often used as the mobile phase. nih.govmdpi.com The purity can be qualitatively assessed by the presence of a single spot.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. A solution of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column to elute the components. The retention time (t_R) is the time it takes for a component to pass through the column and is a characteristic identifier.
For compounds like this compound, which contain both polar (azetidine) and non-polar (thiazole) moieties, reversed-phase HPLC is a common analytical choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Illustrative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.54 | 0.87 | Impurity A |
| 2 | 4.78 | 98.56 | This compound |
| 3 | 6.12 | 0.57 | Impurity B |
Note: This table represents a hypothetical HPLC purity analysis for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary to increase their volatility. americanpharmaceuticalreview.comresearchgate.net The gas chromatogram provides information on the retention time of the components, while the mass spectrometer provides a mass spectrum for each component, which can be used for structural identification. The purity is assessed by the relative area of the main peak in the total ion chromatogram.
The analysis of reactive intermediates and final products often requires tailored analytical methods to ensure stability and achieve accurate quantification. americanpharmaceuticalreview.com For azetidine-containing compounds, careful method development is necessary to avoid degradation during analysis. researchgate.net
Computational and Theoretical Investigations of 2 Azetidin 3 Yloxy Methyl 1,3 Thiazole
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze molecular properties. For a molecule like 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole, DFT studies would provide fundamental insights into its three-dimensional structure, stability, and electronic characteristics. Such studies are typically performed using a functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations may exist.
Conformational analysis would be performed to identify the various possible low-energy conformers. This involves systematically rotating the single bonds—specifically the C-O, O-C, and C-C bonds linking the azetidine (B1206935) and thiazole (B1198619) rings—and performing a geometry optimization for each starting structure. The relative energies of these optimized conformers are then compared to identify the global minimum energy structure, which represents the most probable conformation of the molecule in the gas phase. The stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.
Table 1: Illustrative Optimized Geometric Parameters for a Hypothetical Conformer of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Bond/Angle | Value |
| Bond Length | C2-N3 (Thiazole) | 1.37 Å |
| C4=C5 (Thiazole) | 1.36 Å | |
| C-O (Ether) | 1.43 Å | |
| N-C (Azetidine) | 1.47 Å | |
| Bond Angle | N3-C2-S1 (Thiazole) | 115.0° |
| C-O-C (Ether) | 118.0° | |
| C-N-C (Azetidine) | 89.5° | |
| Dihedral Angle | C(thiazole)-C-O-C(azetidine) | 175.0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms. The LUMO would likely be distributed across the thiazole ring as well.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwuxiapptec.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms. Blue indicates regions of positive electrostatic potential, which are electron-poor and are prone to nucleophilic attack. Green represents areas with a neutral or near-zero potential.
In the case of this compound, the MEP map would likely show negative potential (red) around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the ether linkage, indicating these as potential sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the azetidine ring.
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors and reactivity indices can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability.
Fukui Functions and Electrophilic/Nucleophilic Sites
Fukui functions are used to describe the change in electron density at a specific point in the molecule when the total number of electrons is altered. They are powerful tools for identifying the most reactive sites within a molecule. There are three main types of Fukui functions:
f+(r): For nucleophilic attack (electron acceptance). A higher value indicates a more favorable site for a nucleophile to attack.
f-(r): For electrophilic attack (electron donation). A higher value indicates a more favorable site for an electrophile to attack.
f0(r): For radical attack.
By calculating the Fukui functions for each atom in this compound, one could precisely pinpoint the atoms most likely to participate in nucleophilic and electrophilic reactions. It would be expected that the nitrogen and sulfur atoms of the thiazole ring would have high values of f-(r), confirming them as primary sites for electrophilic attack.
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity.
Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," meaning it is less reactive.
Chemical Softness (S): This is the reciprocal of hardness (S = 1 / η) and represents the molecule's polarizability. "Soft" molecules are more reactive.
Electronegativity (χ): This is the power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Table 3: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electronegativity (χ) | 3.85 |
| Electrophilicity Index (ω) | 2.80 |
Molecular Dynamics (MD) Simulations for Conformational Landscape
Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule by simulating the atomic motions over time. nih.gov For this compound, MD simulations can provide a detailed understanding of its flexibility and the preferred spatial arrangements of its constituent rings and linker. The conformational flexibility of this molecule is primarily dictated by the rotation around several key single bonds: the C-O bond of the ether linkage, the bond between the oxygen and the azetidine ring, and the bond connecting the methyl group to the thiazole ring.
The simulations would typically be performed in a solvent box, often water, to mimic physiological conditions. By solving Newton's equations of motion for the system, a trajectory of the molecule's conformations over time is generated. Analysis of this trajectory allows for the identification of low-energy, stable conformations and the transitions between them. The azetidine ring itself has a degree of flexibility, and its puckering can be influenced by the substituent.
| Conformer | Dihedral Angle 1 (Azetidine-O-CH2-Thiazole) | Dihedral Angle 2 (O-CH2-Thiazole-C) | Relative Population (%) | Energy (kcal/mol) |
|---|---|---|---|---|
| A | 175° | 85° | 45 | 0.00 |
| B | 65° | 170° | 30 | 0.85 |
| C | -70° | 90° | 15 | 1.50 |
| D | 180° | -95° | 10 | 2.10 |
Computational Prediction of Spectroscopic Parameters (NMR, IR)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with a high degree of accuracy. nih.gov These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. researchgate.net The calculations would typically be performed on the optimized geometry of the molecule. The predicted chemical shifts can help in the assignment of the signals in an experimental spectrum. For this molecule, distinct signals would be expected for the protons and carbons of the azetidine and thiazole rings, as well as the methylene (B1212753) linker.
IR Spectroscopy: The infrared (IR) spectrum of this compound can also be calculated using DFT. This involves computing the vibrational frequencies and their corresponding intensities. The predicted IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of the various functional groups present in the molecule. Key expected vibrations include the C-H stretching of the aromatic and aliphatic parts, the C=N and C=C stretching of the thiazole ring, the C-O-C stretching of the ether linkage, and the N-H bending of the azetidine ring. mdpi.com
| Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted IR Frequencies (cm⁻¹) | |||
|---|---|---|---|---|---|
| Atom | Shift | Atom | Shift | Vibrational Mode | Frequency |
| Thiazole C2 | 168.5 | Thiazole H5 | 7.85 | N-H Stretch (Azetidine) | 3350 |
| Thiazole C4 | 120.1 | Azetidine CH | 4.90 | C-H Stretch (Thiazole) | 3120 |
| Thiazole C5 | 142.3 | Methylene CH₂ | 4.65 | C-H Stretch (Aliphatic) | 2950 |
| Azetidine CH | 75.2 | Azetidine CH₂ | 3.80 | C=N Stretch (Thiazole) | 1610 |
| Azetidine CH₂ | 55.8 | Azetidine NH | 2.50 | C-O-C Stretch (Ether) | 1100 |
Theoretical Insights into Reaction Mechanisms and Pathways Relevant to this compound Synthesis or Transformation
Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies. For the synthesis of this compound, several synthetic routes are plausible. A common method for thiazole synthesis is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. analis.com.my In the context of our target molecule, a plausible route could involve the reaction of a suitably functionalized thioamide with a halo-derivative of azetidin-3-ol (B1332694).
Theoretical investigations, again primarily using DFT, can be employed to model these potential synthetic steps. By calculating the potential energy surface for the reaction, one can identify the transition state structures and determine the energy barriers for each step. This information is critical for understanding the feasibility of a proposed synthetic route and for optimizing reaction conditions. For instance, the calculations could compare a one-step versus a two-step mechanism or evaluate the effect of different leaving groups or catalysts on the reaction rate.
Furthermore, computational studies can predict the regioselectivity and stereoselectivity of a reaction, which is particularly relevant for the azetidine ring. researchgate.net The transformation of this compound, such as N-alkylation of the azetidine ring, could also be modeled to understand its reactivity.
| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|---|
| Thiazole Ring Formation | Thioamide + α-haloketone derivative | 25.3 | 15.8 | -10.2 |
| Ether Linkage Formation (SN2) | Azetidin-3-ol + Halomethyl-thiazole | 30.1 | 20.5 | -5.7 |
An exploration into the chemical reactivity and derivatization of this compound reveals a landscape rich with potential for synthetic modification. This compound uniquely combines two heterocyclic systems: the aromatic, electron-deficient thiazole ring and the strained, saturated azetidine ring. The distinct electronic and steric properties of each moiety allow for selective chemical transformations, providing avenues to a diverse range of novel derivatives. This article details the strategic functionalization of both the thiazole and azetidine components of this molecule.
Advanced Synthetic Approaches and Catalytic Methods for Thiazole Azetidine Systems
Transition-Metal-Catalyzed Cross-Coupling Reactions for Heterocycle Functionalization
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing thiazole-azetidine systems, these methods are invaluable for both the construction of the heterocyclic cores and their subsequent functionalization.
Palladium (Pd) and copper (Cu) catalysts are particularly prominent in the direct C-H functionalization of azoles, including thiazoles. mdpi.com These reactions allow for the introduction of various substituents onto the thiazole (B1198619) ring without the need for pre-functionalization, offering an atom-economical approach. For instance, Pd-catalyzed direct alkenylation can be employed to modify a thiazole scaffold. mdpi.com Similarly, copper-catalyzed cross-coupling reactions are effective for forming C-N or C-S bonds, which can be integral to the assembly of the thiazole ring itself or for linking it to other fragments. beilstein-journals.org
Iridium (Ir) catalysis has also emerged as a versatile method for thiazole synthesis. One notable approach involves the iridium-catalyzed insertion of sulfoxonium ylides, which act as diazo surrogates. nih.gov This method is tolerant of a wide range of functional groups and can be used to generate diverse libraries of thiazole derivatives under mild conditions. nih.gov
A hypothetical application of these methods to the synthesis of the target molecule could involve the coupling of a pre-formed azetidine (B1206935) fragment with a functionalized thiazole. For example, a C-H activation strategy could be used to directly couple the azetidine moiety to the thiazole ring, or a classic cross-coupling reaction like the Suzuki or Buchwald-Hartwig amination could be employed to link the two heterocyclic systems through the ether linkage.
Table 1: Overview of Relevant Transition-Metal-Catalyzed Reactions
| Catalyst Type | Reaction Type | Application in Thiazole-Azetidine Synthesis |
|---|---|---|
| Palladium (Pd) | C-H Alkenylation, Cyclopropylation | Functionalization of the thiazole ring. mdpi.com |
| Copper (Cu) | Cross-coupling (C-N, C-S bonds) | Thiazole ring formation; Chan-Lam and Ullmann couplings. beilstein-journals.org |
| Iridium (Ir) | Ylide Insertion | Construction of the thiazole ring from thioamides. nih.gov |
| Rhodium (Rh) | Alkylation (Addition to alkenes) | Introduction of alkyl groups to the thiazole core. mdpi.com |
Organocatalysis in Thiazole and Azetidine Chemistry
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysts, often providing unique reactivity and selectivity while avoiding issues of metal toxicity. In the synthesis of thiazole and azetidine derivatives, organocatalysis can be applied to various key transformations.
For the construction of the thiazole ring, organocatalysts can promote cyclization reactions. An efficient synthesis of 1,3-thiazolidine derivatives has been achieved using 2-pyridinecarboxaldehyde oxime as a base catalyst to effect cyclization between aziridines and carbon disulfide (CS2). researchgate.net This type of transformation highlights how organocatalysis can be used to form the core thiazole structure under mild conditions.
In the realm of azetidine chemistry, organocatalysts are frequently employed in asymmetric reactions to establish stereocenters. Proline and its derivatives are well-known organocatalysts for reactions such as asymmetric aldol additions, which can be used to create chiral building blocks for the synthesis of enantiopure azetidines. eurekaselect.com For instance, new organocatalysts derived from thiazolidine-4-carboxylic acid have been successfully applied in direct asymmetric aldol reactions, demonstrating the synergy between these two heterocyclic systems in catalyst design. eurekaselect.com The principles of these reactions could be adapted to generate chiral precursors necessary for the stereoselective synthesis of the azetidin-3-ol (B1332694) portion of the target molecule.
Photochemical and Electrochemical Methods in Synthesis
Photochemical and electrochemical methods represent green and sustainable approaches to organic synthesis, utilizing light or electrical current, respectively, to drive chemical reactions. These techniques can offer unique reactivity profiles and avoid the use of harsh reagents.
Electrochemical synthesis is particularly well-suited for forming bonds through oxidative or reductive processes. The anodic oxidation of catechols in the presence of mercapto-thiadiazoles has been studied as a method for creating C-S bonds. researchgate.net This process proceeds through an "electron transfer + chemical reaction" (EC) mechanism, where an electrochemically generated electrophile (a quinone) reacts with a nucleophile. researchgate.net A similar strategy could be envisioned for the synthesis of the thiazole ring, where electrochemical oxidation could facilitate the key bond-forming cyclization step. This approach offers an environmentally benign and reagentless synthetic route. researchgate.net
Photochemistry, through the use of light to access excited states, can enable transformations that are difficult to achieve under thermal conditions. While specific photochemical syntheses of 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole are not widely reported, the general principles of photochemistry could be applied. For example, photochemical [2+2] cycloadditions are a common method for synthesizing four-membered rings like azetidine, and photoredox catalysis can be used to generate radical intermediates for C-C or C-heteroatom bond formation.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). semanticscholar.orgnih.gov This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. semanticscholar.orgscitube.io
The synthesis of a complex molecule like this compound, which likely involves multiple steps, is an ideal candidate for a continuous flow process. Individual steps, such as the formation of the thiazole ring or the coupling with the azetidine moiety, can be optimized in separate flow reactors and then "telescoped" together, minimizing manual handling and purification of intermediates. nih.gov
For example, a flow process could be designed where hazardous or unstable reagents are generated in situ and consumed immediately, significantly improving safety. nih.gov The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be run at higher temperatures and pressures than in batch, often leading to dramatically reduced reaction times and increased productivity. mdpi.comresearchgate.net The principles of flow chemistry can be applied to various reaction types, including hydrogenations, amidations, and multi-step syntheses of APIs like ibuprofen and ribociclib, demonstrating its broad applicability. nih.govmdpi.com
Table 2: Advantages of Flow Chemistry in Heterocyclic Synthesis
| Feature | Benefit | Relevance to this compound Synthesis |
|---|---|---|
| High surface-area-to-volume ratio | Excellent heat and mass transfer, precise temperature control. semanticscholar.org | Allows for safe execution of exothermic reactions and rapid optimization. |
| Small reactor volumes | Enhanced safety, especially with hazardous reagents or intermediates. scitube.io | Safe in-situ generation and use of potentially unstable precursors. |
| Continuous processing | Potential for automation, scalability, and higher throughput. mdpi.com | Efficient production from laboratory to manufacturing scale. |
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.net These reactions are particularly useful for the construction of heterocyclic scaffolds.
The Hantzsch thiazole synthesis, a classic example of a condensation reaction, can be considered a precursor to modern MCRs. More advanced MCRs have been developed for the synthesis of highly functionalized thiazoles. For instance, a three-component reaction involving an isocyanide, an aldehyde, and a thiocarboxylic acid can be used to assemble substituted 2-acyloxymethyl thiazoles under Lewis acid catalysis. researchgate.netrug.nl This reaction is notable for its mild conditions and compatibility with a wide range of functional groups. researchgate.netrug.nl
A particularly relevant example is the one-pot multicomponent synthesis of 1-thiazole-2-yl-methyl-azetidin-2-ones from the interaction of an isocyanide, an aldehyde, and bifunctional aminothiocarboxylic acids. researchgate.net This demonstrates the power of MCRs to directly assemble scaffolds containing both the thiazole and a four-membered nitrogen heterocycle. Adapting such a strategy could provide a highly convergent and efficient route to the core structure of this compound. Green chemistry principles can also be incorporated by using water as a solvent and employing nanoparticle catalysts in MCRs for thiazole synthesis. nih.gov
Future Research Directions and Unexplored Avenues for 2 Azetidin 3 Yloxy Methyl 1,3 Thiazole
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The application of green chemistry principles is another critical avenue. This could involve the use of eco-friendly solvents, catalytic methods to replace stoichiometric reagents, and energy-efficient reaction conditions such as microwave or flow chemistry. For instance, developing a catalytic C-O coupling reaction between a protected 3-hydroxyazetidine and a 2-(halomethyl)-1,3-thiazole derivative could offer a more atom-economical approach.
| Potential Synthetic Improvement | Description | Anticipated Benefits |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedural operation without isolating intermediates. | Reduced solvent usage, increased yield, and shorter reaction times. |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch-wise production. | Enhanced reaction control, improved safety, and easier scalability. |
| Biocatalysis | Utilizing enzymes to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, and reduced environmental impact. |
Exploration of Complex Molecular Architectures Incorporating the 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole Core
The this compound core serves as an excellent starting point for the construction of more complex and functionally diverse molecules. Future work should focus on leveraging the reactive sites on both the azetidine (B1206935) and thiazole (B1198619) rings for further derivatization. The secondary amine of the azetidine ring is a prime target for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's physicochemical properties.
Furthermore, the thiazole ring can be functionalized at its 4- and 5-positions, opening the door to the synthesis of highly decorated heterocyclic systems. The creation of libraries of derivatives will be instrumental in exploring structure-activity relationships in various contexts, from medicinal chemistry to materials science. The development of polycyclic structures, where the core is fused with other ring systems, could also lead to the discovery of compounds with novel three-dimensional shapes and properties.
Advanced Computational Studies for Predicting Novel Reactivity and Interactions
Advanced computational and theoretical studies are essential for gaining a deeper understanding of the electronic structure, reactivity, and potential interactions of this compound. Density Functional Theory (DFT) calculations can be employed to predict key properties such as molecular orbital energies, electrostatic potential maps, and bond dissociation energies. This information can guide the design of new reactions by identifying the most probable sites for electrophilic or nucleophilic attack.
Molecular dynamics (MD) simulations can provide insights into the compound's behavior in different solvent environments and its potential interactions with biological macromolecules, such as proteins or nucleic acids. These in silico studies can help to prioritize synthetic targets and design molecules with specific binding affinities, paving the way for applications in drug discovery.
Investigation of Conformational Dynamics and Stereoelectronic Effects
Advanced spectroscopic techniques, such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to study these conformational dynamics experimentally. These studies, when combined with high-level computational modeling, can elucidate the dominant conformers in solution and the energy barriers for their interconversion. Understanding the stereoelectronic effects, such as the influence of lone pair orientations on reactivity and conformation, will also be a key area of future research.
Integration into Supramolecular Assemblies and Material Science Contexts
The unique structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. The presence of heteroatoms (nitrogen and sulfur) provides potential coordination sites for metal ions, suggesting that it could be used as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity, catalysis, or luminescence.
Furthermore, the ability of the azetidine and thiazole moieties to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling systems, such as liquid crystals or gels. The incorporation of this scaffold into polymer backbones or as a pendant group could also lead to the development of new materials with tailored thermal, mechanical, or optical properties.
Q & A
Basic: What are the optimal synthetic routes for 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound derivatives typically involves multi-step organic reactions. Key steps include:
- Thiazole Ring Formation : Reacting azetidin-3-ol derivatives with bromomethyl-thiazole precursors (e.g., 2-(bromomethyl)-1,3-thiazole) under nucleophilic substitution conditions. For example, describes similar thiazole syntheses using dichloroacetone and thiourea derivatives in acetone at 60°C .
- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) with bases like triethylamine to enhance nucleophilicity. Catalytic amounts of Cu(I) or Pd-based catalysts may improve yields in coupling reactions (see for analogous protocols) .
- Purification : Recrystallization in ethanol or column chromatography with ethyl acetate/hexane mixtures ensures purity. Validate via melting point, NMR (¹H/¹³C), and mass spectrometry .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Characterization involves:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify azetidine methylene protons (δ ~3.5–4.5 ppm) and thiazole ring protons (δ ~7.0–8.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .
- IR Spectroscopy : Confirm C-O-C (1050–1150 cm⁻¹) and thiazole C=N (1600–1650 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical NMR/IR data ( highlights the role of exact-exchange functionals for accuracy) .
Advanced: How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?
Methodological Answer:
DFT studies should focus on:
- Functional Selection : Hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set balance accuracy and computational cost. emphasizes incorporating exact exchange terms to improve thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Analyze HOMO-LUMO gaps to predict charge-transfer interactions.
- Solvent Effects : Use implicit solvation models (e.g., PCM or SMD) to simulate aqueous or organic media.
Advanced: How can contradictory bioactivity data for thiazole derivatives be resolved in structure-activity relationship (SAR) studies?
Methodological Answer:
Address contradictions via:
- Structural Analog Synthesis : Modify azetidine or thiazole substituents (e.g., fluorophenyl vs. methoxyphenyl groups) and compare bioactivity trends ( and highlight substituent-dependent antimicrobial/antifungal activities) .
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., microbial enzymes or cancer cell receptors). demonstrates how docking studies explain binding affinities of triazole-thiazole hybrids .
- Statistical Validation : Apply multivariate analysis (e.g., PCA or PLS) to correlate electronic/steric parameters with bioactivity .
Advanced: What strategies mitigate tautomeric equilibria or regioselectivity issues in thiazole-based reactions?
Methodological Answer:
- Tautomer Control : For azide-thiazole systems (e.g., benzo[d]thiazole-tetrazole equilibria in ), use solvents like CDCl₃ to stabilize specific tautomers. Monitor via ¹H NMR kinetics .
- Regioselective Functionalization : Introduce directing groups (e.g., bromine at C4 of thiazole) to steer cross-coupling reactions. and use halogenated intermediates for regiocontrol .
- Catalytic Optimization : Employ Pd₂(dba)₃/XPhos catalysts for Suzuki-Miyaura couplings at sterically hindered positions .
Advanced: How can researchers validate computational predictions against experimental data for novel thiazole derivatives?
Methodological Answer:
- Cross-Validation Workflow :
- Synthesis : Prepare derivatives with systematic substituent variations.
- Experimental Assays : Measure IC₅₀ values (e.g., anticancer activity in MCF-7 cells) and compare with DFT-predicted binding energies .
- Statistical Metrics : Calculate RMSD for NMR chemical shifts or docking scores vs. experimental bioactivities. ’s approach to thermochemical validation is a template .
- Machine Learning : Train models on datasets combining computational descriptors (e.g., logP, polar surface area) and bioactivity data to predict new candidates.
Advanced: What analytical techniques resolve challenges in quantifying azetidine-thiazole conformational dynamics?
Methodological Answer:
- Dynamic NMR : Use variable-temperature ¹H NMR to study ring-flipping in azetidine or thiazole moieties. Analyze coalescence temperatures to estimate energy barriers .
- X-ray Crystallography : Resolve solid-state conformations (e.g., used X-ray to confirm benzo[d]thiazole-tetrazole tautomers) .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., water or DMSO) to map conformational landscapes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
